(4R)-4-Hydroxy-5-methylhex-5-en-2-one
Description
(4R)-4-Hydroxy-5-methylhex-5-en-2-one is a chiral ketone featuring a hydroxyl group at the C4 position, a methyl substituent at C5, and a conjugated double bond at the C5–C6 position. Its stereochemistry (R-configuration at C4) and enone system (α,β-unsaturated ketone) make it a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and natural product analogs . The compound’s reactivity is influenced by the electron-deficient nature of the carbonyl group and the allylic hydroxyl group, which participates in hydrogen bonding and stereoselective transformations.
Properties
CAS No. |
123072-84-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4R)-4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m1/s1 |
InChI Key |
LKGOBWHJXOZFIA-SSDOTTSWSA-N |
SMILES |
CC(=C)C(CC(=O)C)O |
Isomeric SMILES |
CC(=C)[C@@H](CC(=O)C)O |
Canonical SMILES |
CC(=C)C(CC(=O)C)O |
Synonyms |
5-Hexen-2-one, 4-hydroxy-5-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
(E)-4,6-Diphenylhex-5-en-2-one ()
- Structure: Similar enone backbone but lacks the hydroxyl group and features phenyl substituents at C4 and C4.
- Physical Properties: Yellow oil (67% yield) with distinct NMR signals for aromatic protons (δ 7.2–7.4 ppm) and the enone system (δ 6.3 ppm for CH=).
- Key Differences : The absence of a hydroxyl group reduces polarity, impacting solubility and reactivity. The phenyl groups enhance π-π stacking interactions, which may influence crystallization behavior compared to the methyl-substituted target compound .
4-(4-Hydroxyphenyl)hex-5-en-2-one ()
- Structure: Contains a phenolic hydroxyl group at the para position of the C4 phenyl ring.
- Physical Properties : Lower yield (18%) due to steric hindrance during synthesis. The hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent reactivity absent in the target compound .
(4S,5R)-4-Hydroxy-5-methylhept-6-en-2-one ()
- Structure: Elongated carbon chain (heptenone vs. hexenone) with similar stereochemistry (4S,5R vs. 4R).
- Key Differences : The additional methylene group alters lipophilicity (calculated LogP: ~1.8 vs. ~1.2 for the target compound) and may affect bioavailability in biological systems .
(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one ()
- Structure : Incorporates a thiophene ring and a conjugated diene system.
- Reactivity: The thiophene sulfur atom increases electron density at the carbonyl group, enhancing nucleophilic attack susceptibility compared to the target compound’s enone system .
Spectroscopic and Chromatographic Comparisons
Table 1: NMR Data Comparison
Table 2: Chromatographic Behavior (HPLC)
| Compound | Column (Daicel Chiralpak AD) | Retention Time (min) | Eluent (Hex:IPA) | Source |
|---|---|---|---|---|
| This compound | Not reported | – | – | – |
| (E)-4,6-Diphenylhex-5-en-2-one | 99:1 | 27.1–28.6 | 0.5 mL/min |
Bioactivity and Functional Group Influence
- Enone System: Shared with compounds like thelepamide precursors (), the α,β-unsaturated ketone participates in conjugate additions, a key reactivity pathway in natural product biosynthesis .
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